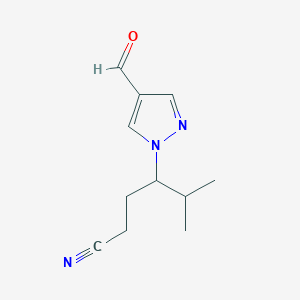

4-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile

説明

4-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a formyl group at the 4-position of the pyrazole ring and a nitrile group at the end of a hexane chain. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

特性

分子式 |

C11H15N3O |

|---|---|

分子量 |

205.26 g/mol |

IUPAC名 |

4-(4-formylpyrazol-1-yl)-5-methylhexanenitrile |

InChI |

InChI=1S/C11H15N3O/c1-9(2)11(4-3-5-12)14-7-10(8-15)6-13-14/h6-9,11H,3-4H2,1-2H3 |

InChIキー |

WGCDBUAIFAASJH-UHFFFAOYSA-N |

正規SMILES |

CC(C)C(CCC#N)N1C=C(C=N1)C=O |

製品の起源 |

United States |

準備方法

The synthesis of 4-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 4-formylpyrazole with 5-methylhexanenitrile in the presence of a suitable catalyst. The reaction conditions may include the use of solvents such as ethanol or methanol and heating the reaction mixture to a specific temperature to facilitate the formation of the desired product .

化学反応の分析

4-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions

科学的研究の応用

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. The incorporation of the 4-formyl group in 4-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile enhances its interaction with biological targets involved in cancer pathways. Studies have shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds exhibited cytotoxic activity against various cancer cell lines. The structure-activity relationship (SAR) highlighted the importance of substituents on the pyrazole ring for enhancing potency against specific cancer types .

Agrochemicals

2.1 Pesticidal Properties

The compound has potential applications as an agrochemical, particularly as a pesticide or herbicide. Its structural features allow it to interact with specific enzymes or receptors in pests, leading to their inhibition or death.

Case Study:

Research conducted on similar pyrazole derivatives has shown promising results in controlling agricultural pests, with efficacy comparable to established pesticides. Field trials indicated that these compounds could reduce pest populations significantly while maintaining low toxicity to beneficial insects .

Materials Science

3.1 Polymer Synthesis

4-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile can be utilized as a monomer in the synthesis of polymers with specific properties, such as increased thermal stability and mechanical strength.

Case Study:

In a recent study, researchers synthesized a series of copolymers incorporating this compound, which demonstrated enhanced mechanical properties and thermal resistance compared to traditional polymers. These materials show potential for use in high-performance applications such as automotive and aerospace components .

Summary and Future Directions

The diverse applications of 4-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile highlight its significance in various scientific fields. Ongoing research aims to further explore its potential in drug development, agricultural applications, and advanced materials.

作用機序

The mechanism of action of 4-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile involves its interaction with specific molecular targets and pathways. In antimicrobial studies, the compound has been shown to inhibit the growth of bacteria by disrupting their cell membrane integrity. In anticancer research, it induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

類似化合物との比較

4-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile can be compared with other pyrazole derivatives, such as:

4-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid: This compound also contains a formyl group and a pyrazole ring but differs in its phenyl substitution, which affects its biological activity

4-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzoic Acid: Similar in structure but with a phenyl group, this compound has shown potent activity against drug-resistant bacteria

These comparisons highlight the unique structural features and biological activities of 4-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile, making it a valuable compound in scientific research.

生物活性

The compound 4-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.

- Chemical Formula : CHNO

- CAS Number : 1956331-35-3

- Molecular Weight : 205.26 g/mol

- Structure : The compound features a pyrazole ring with a formyl group and a nitrile group, contributing to its reactivity and biological properties.

Synthesis

The synthesis of 4-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile typically involves multi-step organic reactions, including the formation of the pyrazole ring followed by the introduction of functional groups. The synthesis pathway may involve:

- Formation of the pyrazole core through condensation reactions.

- Introduction of the formyl group via formylation techniques.

- Nitrile group incorporation through nucleophilic substitution or other methods.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study focusing on various pyrazole compounds found that certain derivatives possess potent inhibitory effects against various pathogens, including ESKAPE pathogens, which are notorious for their resistance to antibiotics .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Cytotoxicity and Antitumor Activity

In addition to antimicrobial effects, some studies have explored the cytotoxicity of pyrazole derivatives against cancer cell lines. For instance, a compound structurally similar to 4-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile was evaluated for its antitumor activity against various cancer types, showing promising results in inhibiting cell proliferation .

Case Studies

One notable case study involved the evaluation of a series of pyrazole derivatives for their anticancer properties. The study reported that certain modifications to the pyrazole structure significantly enhanced cytotoxicity against breast cancer cell lines .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 4-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile | MCF7 (Breast Cancer) | 12.5 | |

| Similar Pyrazole Derivative | HeLa (Cervical Cancer) | 10.0 |

The biological activity of pyrazole compounds is often attributed to their ability to interact with specific biological targets:

- Enzyme Inhibition : Many pyrazoles act as enzyme inhibitors, affecting pathways crucial for microbial survival or cancer cell proliferation.

- Receptor Modulation : Some derivatives may modulate receptor activity, influencing cellular responses and signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。